molecular formula C8H16ClNO2 B1442812 Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 1269021-92-2

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B1442812
CAS No.: 1269021-92-2
M. Wt: 193.67 g/mol
InChI Key: GBEGAENNEGTOQG-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. This compound is known for its applications in various fields of research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutanone with ethyl chloroformate and ammonium chloride under controlled conditions. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles, respectively.

Scientific Research Applications

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and metabolic processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride: This compound features a cyclohexane ring, offering different chemical and physical properties.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct reactivity and stability characteristics.

Properties

IUPAC Name

ethyl 1-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-7(10)8(6-9)4-3-5-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEGAENNEGTOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269021-92-2
Record name ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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